1-(2-Bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
The compound “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would be a brominated and fluorinated organic compound. It would contain a bromine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a trifluoroethanol group (an ethanol group where all three hydrogen atoms are replaced by fluorine atoms) .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would likely involve a benzene ring (from the phenyl group) attached to a bromine atom and a trifluoroethanol group .Chemical Reactions Analysis
Brominated compounds like “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” are generally highly reactive due to the presence of the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromophenyl)-2,2,2-trifluoroethanol” would depend on its specific structure. For example, a similar compound, “1-(2-Bromophenyl)naphthalene”, has a molecular weight of 283.163 Da .Scientific Research Applications
Oxidation of Secondary Alcohols
- Oxidation to Ketones : Research by Norcross et al. (1997) shows that 1-(2-Bromophenyl)-2,2,2-trifluoroethanol, among other secondary alcohols, can be oxidized by potassium tetraoxoferrate(VI) under basic conditions to form ketones. This reaction is characterized by significant enthalpies of activation and is influenced by both acid and base catalysis (Norcross et al., 1997).
Chemoenzymatic Synthesis
- Synthesis of Odanacatib Precursor : González-Martínez et al. (2019) discuss the chemoenzymatic synthesis of 1-aryl-2,2,2-trifluoroethanones, later used for bioreduction using alcohol dehydrogenases. This includes the use of 1-(2-Bromophenyl)-2,2,2-trifluoroethanol as a precursor in synthesizing Odanacatib, an inhibitor of Cathepsin K (González-Martínez et al., 2019).
Enzymatic Kinetic Resolution
- Resolution of Organofluorine Compounds : Ribeiro et al. (2013) achieved the enzymatic kinetic resolution of organofluorine rac-alcohols, including 1-(2-Bromophenyl)-2,2,2-trifluoroethanol. This study demonstrates the potential for using enzymes to selectively produce enantiomerically pure compounds (Ribeiro et al., 2013).
Palladium-Catalyzed Reactions
- C–O Cross-Coupling Reaction : Rangarajan et al. (2015) developed an efficient protocol for Pd-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides and bromo-chalcones. This study provides insights into the unique chemistry of fluorinated molecules in Pd-catalyzed C–O cross-coupling reactions (Rangarajan et al., 2015).
Rotational Spectroscopy
- Conformational Dynamics : The rotational spectrum of 1-phenyl-2,2,2-trifluoroethanol, a derivative of 2,2,2-trifluoroethanol, was studied by Carlson et al. (2018) using microwave spectrometers. This study highlights the impact of phenyl substitution on the conformational landscape of such molecules (Carlson et al., 2018).
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNQGLQRPWGSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727207 | |
Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2,2,2-trifluoroethanol | |
CAS RN |
394203-55-5 | |
Record name | 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20727207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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